molecular formula C6H11N4PS B14728579 Phosphonothioic dihydrazide, P-phenyl- CAS No. 5395-21-1

Phosphonothioic dihydrazide, P-phenyl-

Cat. No.: B14728579
CAS No.: 5395-21-1
M. Wt: 202.22 g/mol
InChI Key: HDCICIWMRHHDMV-UHFFFAOYSA-N
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Description

Phosphonothioic dihydrazide, P-phenyl-, also known as (hydrazinyl-phenyl-phosphinothioyl)hydrazine, is a chemical compound with the molecular formula C6H11N4PS and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of a phosphonothioic group attached to a phenyl ring, making it a unique member of the dihydrazide family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic dihydrazide, P-phenyl-, typically involves the reaction of phenylphosphonothioic dichloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5P(S)Cl2+2NH2NH2C6H5P(S)(NHNH2)2+2HCl\text{C}_6\text{H}_5\text{P(S)Cl}_2 + 2 \text{NH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{P(S)(NHNH}_2\text{)}_2 + 2 \text{HCl} C6​H5​P(S)Cl2​+2NH2​NH2​→C6​H5​P(S)(NHNH2​)2​+2HCl

The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of phosphonothioic dihydrazide, P-phenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic dihydrazide, P-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonothioic acid derivatives, phosphonothioic amines, and various substituted hydrazides .

Scientific Research Applications

Phosphonothioic dihydrazide, P-phenyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonothioic dihydrazide, P-phenyl-, involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazide groups can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways .

Comparison with Similar Compounds

Phosphonothioic dihydrazide, P-phenyl-, can be compared with other dihydrazide compounds such as:

    Phosphonothioic dihydrazide, P-methyl-: Similar structure but with a methyl group instead of a phenyl group.

    Phosphonothioic dihydrazide, P-ethyl-: Contains an ethyl group in place of the phenyl group.

    Phosphonothioic dihydrazide, P-cyclohexyl-: Features a cyclohexyl group instead of a phenyl group.

The uniqueness of phosphonothioic dihydrazide, P-phenyl-, lies in its phenyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

5395-21-1

Molecular Formula

C6H11N4PS

Molecular Weight

202.22 g/mol

IUPAC Name

[hydrazinyl(phenyl)phosphinothioyl]hydrazine

InChI

InChI=1S/C6H11N4PS/c7-9-11(12,10-8)6-4-2-1-3-5-6/h1-5H,7-8H2,(H2,9,10,12)

InChI Key

HDCICIWMRHHDMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(NN)NN

Origin of Product

United States

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